molecular formula C25H21N5O2S B2913602 N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111316-79-0

N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2913602
CAS RN: 1111316-79-0
M. Wt: 455.54
InChI Key: JRDLTGMBVLJQMF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O2S and its molecular weight is 455.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Diversified Synthesis : The compound is part of a class synthesized through diversified methods, such as Ugi four-component reaction and copper-catalyzed tandem reactions. This approach allows rapid access to structurally varied and complex fused tricyclic scaffolds, making it useful in various chemical syntheses (An et al., 2017).

  • Synthesis of Derivatives : It is involved in the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates. These derivatives are synthesized using methods like DCC coupling and azide coupling, indicating its versatility in producing various bioactive molecules (Fathalla, 2015).

  • Positive Inotropic Activity : Derivatives of this compound have been synthesized and evaluated for positive inotropic activity, which is crucial in heart failure treatments. This suggests its potential in cardiovascular therapeutic research (Wu et al., 2012).

Potential Therapeutic Applications

  • Antidepressant Properties : Certain derivatives exhibit potent binding to adenosine A1 and A2 receptors and reduce immobility in behavioral despair models in rats, suggesting potential as rapid-acting antidepressant agents (Sarges et al., 1990).

  • Antimalarial and COVID-19 Potential : Reactivity studies of N-(phenylsulfonyl)acetamide derivatives, including the triazoloquinoxaline moiety, show potential as antimalarial agents and have been considered in COVID-19 drug research utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

  • Anticancer Activity : Derivatives like N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide have shown positive inotropic activity and potential in anticancer treatments, highlighting its significance in oncological research (Zhang et al., 2008).

Structural and Molecular Studies

  • Crystal Structure Analysis : Studies on compounds with similar molecular structures, such as various quinoxaline derivatives, have been conducted to understand their crystal structures, which is critical in drug design and development (De Souza et al., 2015).

  • DNA Photocleavage Activity : Some derivatives have been synthesized and evaluated for their DNA photocleavage activity. This is significant in understanding DNA interactions and potential applications in genetic research and therapy (Sharma et al., 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-12-13-18(14-17(16)2)26-22(31)15-29-25(32)30-21-11-7-6-10-20(21)27-24(23(30)28-29)33-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLTGMBVLJQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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